2-(4-(isopropylthio)phenyl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide
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Overview
Description
2-(4-(isopropylthio)phenyl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide is a complex organic compound with significant implications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide typically involves multiple steps. One common approach includes:
Formation of the phenylacetic acid derivative: : Starting with phenylacetic acid, a series of reactions introduces the isopropylthio group.
Coupling with indazole derivative: : The intermediate is then coupled with an indazole derivative, where trifluoromethyl groups are introduced.
Final acylation step: : An acylation reaction yields the target compound with precise reaction conditions, including temperature, solvent choice, and catalysts, optimized for maximum yield and purity.
Industrial Production Methods
Industrial production may follow similar synthetic routes but scaled to larger volumes. The process involves:
Bulk synthesis of intermediates: : Ensuring consistency and quality control at each stage.
Optimization of reaction conditions: : Utilizing industrial reactors and continuous flow techniques to enhance efficiency.
Purification processes: : Applying chromatographic and crystallization techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(isopropylthio)phenyl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide undergoes several types of chemical reactions:
Oxidation: : The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: : Potential reduction of the trifluoromethyl group under specific conditions.
Substitution: : The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Agents like hydrogen peroxide or potassium permanganate.
Reduction: : Hydrides like lithium aluminum hydride.
Substitution: : Halogens and strong bases or acids, depending on the desired substitution.
Major Products Formed
The major products of these reactions include:
Sulfoxides or sulfones from oxidation.
Reduced derivatives involving changes to the trifluoromethyl group.
Substituted phenyl derivatives maintaining the core structure.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor for synthesizing more complex molecules, facilitating the exploration of novel reaction mechanisms and pathways.
Biology
In biology, it acts as a probe to study cellular processes, thanks to its reactive functional groups that interact with biomolecules, aiding in mapping biochemical pathways.
Medicine
Medically, 2-(4-(isopropylthio)phenyl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, by modulating specific biological targets.
Industry
Industrially, it is employed in materials science for developing new polymers and coatings with unique properties attributed to its complex structure.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects through:
Binding to specific proteins or enzymes: : Influencing their activity.
Modulating signaling pathways: : Altering cellular responses.
Interaction with DNA or RNA: : Potentially affecting gene expression.
These interactions depend on the compound's structural features, allowing it to penetrate cells and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-(4-(methylthio)phenyl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide
2-(4-(ethylthio)phenyl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide
Highlighting Uniqueness
2-(4-(isopropylthio)phenyl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide distinguishes itself through:
Enhanced stability: : Due to the isopropylthio group.
Greater reactivity in specific reactions: : Owing to the trifluoromethyl and indazole moieties.
Unique biological activity: : Resulting from its precise molecular configuration, leading to distinct therapeutic potential.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanisms, and comparisons
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N3OS/c1-14(2)29-16-9-7-15(8-10-16)13-19(28)25-11-12-27-18-6-4-3-5-17(18)20(26-27)21(22,23)24/h7-10,14H,3-6,11-13H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWSOJBJBCWYGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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